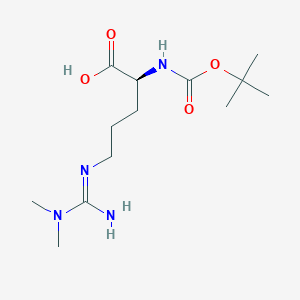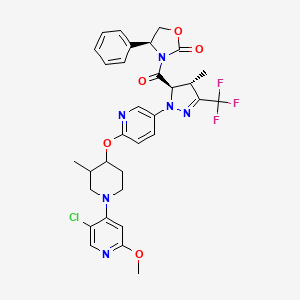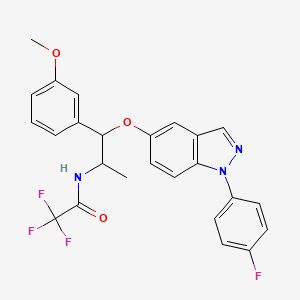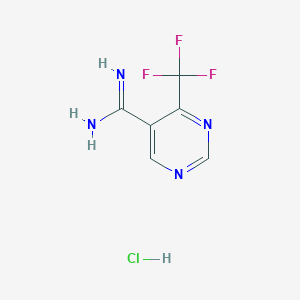
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride is a chemical compound that belongs to the class of trifluoromethyl-substituted pyrimidinesThe presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it a valuable building block in drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Another trifluoromethyl-substituted pyrimidine with similar chemical properties.
3,5-Dichloro-2,4,6-trifluoropyridine: A related compound with multiple fluorine substitutions on the pyridine ring.
Uniqueness
4-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H6ClF3N4 |
|---|---|
Peso molecular |
226.59 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)pyrimidine-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5F3N4.ClH/c7-6(8,9)4-3(5(10)11)1-12-2-13-4;/h1-2H,(H3,10,11);1H |
Clave InChI |
QJSJBAHRTVDEGH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)C(F)(F)F)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


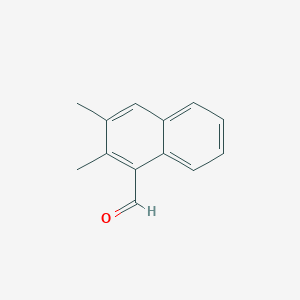

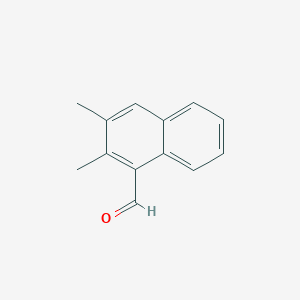
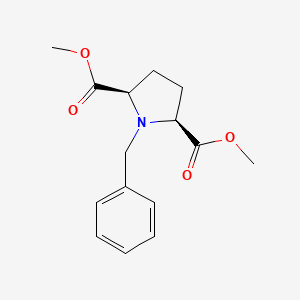
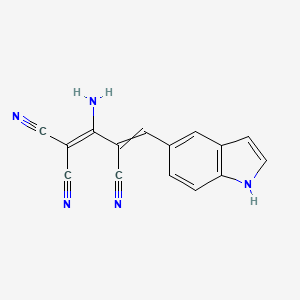
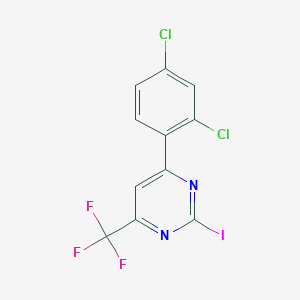
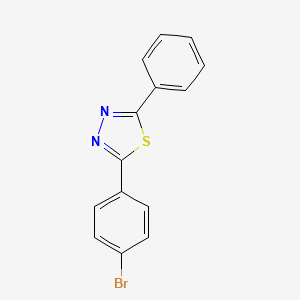
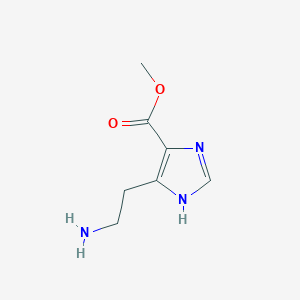
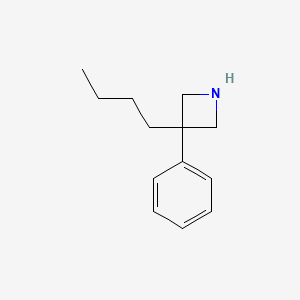

![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)
